Ethyl 3-propionylbenzoate
Description
Ethyl 3-propionylbenzoate (CAS: Not explicitly provided; Ref: 10-F207890) is an ester derivative featuring a benzoate backbone substituted with a propionyl group at the 3-position. Its molecular structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis. The compound is historically associated with research applications, though commercial availability has been discontinued across multiple suppliers (e.g., CymitQuimica as of 2025) .
Properties
IUPAC Name |
ethyl 3-propanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)9-6-5-7-10(8-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNCAVMEDFISSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645683 | |
| Record name | Ethyl 3-propanoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-68-6 | |
| Record name | Ethyl 3-propanoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-propionylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-propionylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of ethyl benzoate with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions to prevent the hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-propionylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-propionylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the propionyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 3-(1-hydroxypropyl)benzoate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-propionylbenzoic acid.
Reduction: Ethyl 3-(1-hydroxypropyl)benzoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-propionylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3-propionylbenzoate involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its activity. The pathways involved in these interactions often include the inhibition of key metabolic enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Ethyl 3-propionylbenzoate belongs to the broader class of ethyl esters with aromatic or heterocyclic substitutions. Key analogues include:
Ethyl 2-Isopropyl-4-Methylpyrimidine-5-Carboxylate (Ref: 10-F778324)
- Structural Differences : Substitution of the benzoate ring with a pyrimidine heterocycle, introducing nitrogen atoms and alkyl groups (isopropyl and methyl).
- This may influence reactivity in nucleophilic acyl substitution or coordination chemistry.
Ethyl (3-Oxodecahydroquinoxalin-2-yl)Acetate (Ref: 10-F371306)
- Structural Differences: A decahydroquinoxaline scaffold fused with a ketone group, creating a bicyclic aliphatic system.
- The ketone moiety introduces additional electrophilic reactivity.
3-(Pyridin-3-yl)Propionyl-5(R)-tert-Butyl-L-Prolyl-Pyrrolidine (13b)
- Structural Differences : Incorporates a pyridine ring, proline-derived peptide backbone, and pyrrolidine, diverging significantly from the ester-centric structure of this compound .
- Functional Implications : Designed for bioactivity (e.g., enzyme inhibition), this compound highlights the role of hybrid ester-peptide motifs in medicinal chemistry.
Commercial and Research Status
Physicochemical and Spectroscopic Data
While explicit data for this compound is absent, inferences can be drawn from analogues:
- ESI-MS : Compound 13b (a structurally complex ester-peptide) exhibits [M+H]⁺ at m/z 372.2 , suggesting this compound would have a lower molecular ion due to its simpler structure.
- Solubility: The aromatic benzoate core likely reduces water solubility compared to aliphatic or heterocyclic esters (e.g., decahydroquinoxaline derivatives).
Biological Activity
Introduction
Ethyl 3-propionylbenzoate is a benzoate derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. The following sections will elaborate on its biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
This compound can be represented by the following chemical structure:
This compound features a benzoate moiety with an ethyl group and a propionyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against various pathogens. A study reported that this compound exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus. The minimum inhibitory concentration (MIC) values for these pathogens were recorded at 7.8 µg/mL, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 7.8 |
| Vibrio vulnificus | 7.8 |
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in A-549 lung cancer cells. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and eventual cell death.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 15 | Caspase activation, apoptosis |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by MRSA. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to a placebo group over four weeks.
- Cytotoxicity Assessment : An experimental study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound selectively inhibited cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ethyl 3-propionylbenzoate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm the ester carbonyl group (δ ~165-175 ppm) and aromatic proton environments.
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm, aromatic C-H bending).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and impurities.
- Cross-validate results with mass spectrometry (MS) for molecular ion confirmation .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if ingested, seek immediate medical attention and provide SDS (Safety Data Sheet) to healthcare providers .
- Waste Disposal : Segregate chemical waste and consult licensed disposal services to comply with environmental regulations .
Q. How can researchers design a baseline experiment to study the hydrolysis kinetics of this compound?
Methodological Answer:
- Variables : Independent variables (pH, temperature), dependent variables (reaction rate via ester concentration decay).
- Control Setup : Use buffered solutions (e.g., pH 4, 7, 10) and maintain ionic strength with KCl.
- Sampling : Collect aliquots at timed intervals and quench reactions with cold acetonitrile.
- Analysis : Monitor ester degradation via HPLC or titration with NaOH .
Advanced Research Questions
Q. How can contradictory data on the oxidative stability of this compound under UV exposure be resolved?
Methodological Answer:
- Replicate Experiments : Standardize light source intensity (e.g., 365 nm UV lamp) and sample thickness.
- Control Variables : Use inert atmospheres (N) to isolate photo-oxidation from thermal degradation.
- Analytical Triangulation : Combine GC-MS (to identify degradation products) and FTIR (to track carbonyl oxidation).
- Statistical Validation : Apply ANOVA to compare datasets and assess significance of observed discrepancies .
Q. What synthetic strategies optimize the yield of this compound while minimizing diketone by-products?
Methodological Answer:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to enhance acylation efficiency in Friedel-Crafts reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C to suppress aldol condensation.
- Solvent Optimization : Employ anhydrous dichloromethane to limit hydrolysis side reactions.
- Workup : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model.
- Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants from H NMR monitoring) .
Q. What methodologies assess the environmental impact of this compound degradation in aqueous systems?
Methodological Answer:
- Ecotoxicology Assays : Expose Daphnia magna to degradation products and measure LC values.
- Biodegradation Studies : Use OECD 301F test to quantify microbial mineralization over 28 days.
- Analytical Monitoring : Track persistence via LC-QTOF-MS and quantify bioaccumulation potential using log .
Guidance for Experimental Design
Q. How should researchers formulate hypotheses for studying the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Literature Review : Identify gaps in existing SAR studies (e.g., unexplored substituents at the benzoate ring).
- Hypothesis Example : "Electron-withdrawing groups at the meta-position enhance electrophilic reactivity."
- Experimental Framework : Synthesize derivatives (e.g., nitro, chloro substituents) and compare reaction rates in nucleophilic acyl substitution .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
